molecular formula C8H4ClNO2 B2769438 5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde CAS No. 2418676-98-7

5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde

Cat. No.: B2769438
CAS No.: 2418676-98-7
M. Wt: 181.58
InChI Key: WLZBLSHJUTWXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C8H4ClNO2 and its molecular weight is 181.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chlorofuro[3,2-b]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-8-2-1-7-6(10-8)3-5(4-11)12-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZBLSHJUTWXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1OC(=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chlorofuro 3,2 B Pyridine 2 Carbaldehyde

Retrosynthetic Strategies for the Furo[3,2-b]pyridine (B1253681) Core

Retrosynthetic analysis of the furo[3,2-b]pyridine core reveals two primary disconnection approaches: those that construct the furan (B31954) ring onto a pre-existing pyridine (B92270) and those that build the pyridine ring onto a furan precursor. The former is generally more common in reported literature.

A primary retrosynthetic disconnection of the furo[3,2-b]pyridine core breaks the C-O and C-C bonds of the furan ring, leading to a 3-hydroxypyridine (B118123) derivative. This precursor would possess a two-carbon side chain at the 2-position, suitably functionalized for cyclization. To achieve the target molecule, a 5-chloro-3-hydroxypyridine (B146418) derivative serves as a logical starting point.

Another strategy involves the disconnection of the pyridine ring, which can be conceptually assembled through various classical pyridine synthesis methods, such as those based on 1,5-dicarbonyl compounds or through cycloaddition reactions. However, this approach is less frequently documented for this specific fused system.

Ring-Closing Reactions for Furan Formation

The formation of the furan ring is a critical step in many syntheses of the furo[3,2-b]pyridine scaffold. A common and effective method involves the intramolecular cyclization of a suitably substituted 3-hydroxypyridine. This strategy typically starts with a pyridine derivative that already contains the necessary functionalities for furan ring closure.

One prominent method is the palladium- and copper-catalyzed Sonogashira coupling of a 2-halo-3-hydroxypyridine with a terminal alkyne, followed by an in-situ intramolecular cyclization. While this has been demonstrated for the synthesis of 2-substituted furo[3,2-b]pyridines, the principle can be adapted. A key precursor for the synthesis of the unsubstituted furo[3,2-b]pyridine core via this route is 2-chloro-3-hydroxypyridine.

An alternative approach involves the O-alkylation of a 3-hydroxypyridine with a reagent containing a two-carbon unit that can subsequently cyclize. For instance, the reaction of 5-chloro-3-hydroxypyridine with chloroacetaldehyde (B151913) or a protected equivalent could lead to an intermediate that, upon cyclization, would form the 5-chlorofuro[3,2-b]pyridine (B180585) core.

Reaction Type Key Precursors Catalyst/Reagent Description
Sonogashira Coupling/Cyclization2-Halo-3-hydroxypyridine, Terminal alkynePd/Cu catalysts, BaseA one-pot reaction involving cross-coupling followed by intramolecular C-O bond formation to construct the furan ring.
O-Alkylation/Cyclization3-Hydroxypyridine, a-Halo ketone/aldehydeBaseSequential reaction where the hydroxyl group of the pyridine displaces a halide, followed by an intramolecular condensation to form the furan ring.

Pyridine Ring Construction Methods

While less common for the furo[3,2-b]pyridine system, building the pyridine ring onto a pre-existing furan molecule is a viable retrosynthetic strategy. This would typically involve a furan derivative with functionalities at the 2 and 3 positions that can participate in a pyridine ring-forming reaction.

For example, a 2,3-disubstituted furan bearing an amino group and a carbonyl group, or their synthetic equivalents, could undergo condensation with a three-carbon component to form the pyridine ring. The specific substitution pattern required on the furan precursor would be dictated by the desired final substitution on the furo[3,2-b]pyridine ring.

Synthesis of Key Precursors and Intermediates

The successful synthesis of 5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde is highly dependent on the efficient preparation of key precursors and intermediates. These include appropriately functionalized pyridine and furan derivatives.

Functionalization of Pyridine Ring Systems

The preparation of substituted pyridines is a cornerstone for the synthesis of the target molecule. For the synthesis of this compound, the key pyridine precursor is 5-chloro-3-hydroxypyridine. This compound is commercially available, which significantly streamlines the initial steps of the synthesis.

Should a de novo synthesis be required, various methods for the preparation of polysubstituted 3-hydroxypyridines have been reported. These often involve multi-step sequences starting from acyclic precursors or the functionalization of simpler pyridine derivatives.

Preparation of Furan Precursors

In strategies that involve the construction of the pyridine ring, the synthesis of appropriately substituted furan precursors is necessary. For instance, the preparation of a 2-formyl-3-aminofuran or a related derivative would be a crucial step. The synthesis of substituted furans can be achieved through various methods, including the Paal-Knorr synthesis from 1,4-dicarbonyl compounds or the Feist-Benary furan synthesis.

Direct Synthetic Approaches to this compound

Direct synthetic routes to this compound are not extensively documented, with most approaches involving the sequential construction and functionalization of the heterocyclic core. A plausible and efficient synthetic pathway would involve the following key steps:

Formation of the 5-chlorofuro[3,2-b]pyridine core: This can be achieved through the intramolecular cyclization of a derivative of 5-chloro-3-hydroxypyridine. For example, O-propargylation of 5-chloro-3-hydroxypyridine followed by a gold- or copper-catalyzed cyclization would yield 5-chlorofuro[3,2-b]pyridine.

Formylation of the 5-chlorofuro[3,2-b]pyridine core: The introduction of the carbaldehyde group at the 2-position can be accomplished using the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect electrophilic substitution on the electron-rich furan ring of the furo[3,2-b]pyridine system. The furan ring is more susceptible to electrophilic attack than the electron-deficient pyridine ring, leading to regioselective formylation at the 2-position.

A summary of a potential synthetic route is presented in the table below:

Step Reactant Reagents and Conditions Product
15-Chloro-3-hydroxypyridine1. Propargyl bromide, K₂CO₃, Acetone, reflux. 2. AuCl₃ or CuI, Solvent, heat.5-Chlorofuro[3,2-b]pyridine
25-Chlorofuro[3,2-b]pyridinePOCl₃, DMF, 0 °C to 100 °CThis compound

This two-step sequence, starting from a commercially available precursor, represents a logical and efficient approach to the target compound. The regioselectivity of the Vilsmeier-Haack reaction on the furo[3,2-b]pyridine system is a key advantage of this strategy.

Cyclization Strategies for the Fused System

The formation of the furo[3,2-b]pyridine scaffold is the foundational step in the synthesis. Various strategies have been developed to construct this fused heterocyclic system, often employing metal-mediated reactions to facilitate ring closure.

One prominent method involves a one-pot Sonogashira coupling followed by a heteroannulation sequence. researchgate.net This approach provides an efficient and rapid route to the unsubstituted furo[3,2-b]pyridine core. researchgate.net Another key strategy is copper-mediated oxidative cyclization, which has been successfully used to assemble the furo[3,2-b]pyridine scaffold as part of the synthesis of diverse compound libraries. nih.gov Palladium(0)-catalyzed reactions between allenamides and aryl halides also offer a pathway to benzofuro[3,2-b]pyridines, a related class of compounds, highlighting the utility of palladium in forming the fused ring system. researchgate.net

These cyclization strategies are summarized in the table below:

Strategy Key Reagents/Catalysts Description Reference
Sonogashira Coupling/HeteroannulationPalladium catalyst, Copper co-catalystA one-pot sequence that efficiently couples a substituted pyridine with an alkyne, followed by ring closure to form the furan ring. researchgate.net
Copper-Mediated Oxidative CyclizationCopper catalystEmploys a copper catalyst to facilitate the intramolecular cyclization to form the furo[3,2-b]pyridine core. nih.gov
Palladium(0)-Catalyzed AnnulationPd(0) catalyst, Phosphine (B1218219) ligandInvolves the reaction of allenamides with aryl halides to construct the fused heterocyclic system. researchgate.net

Introduction of the Aldehyde Moiety

Once the furo[3,2-b]pyridine core is established, the next critical step is the introduction of a carbaldehyde (formyl) group at the 2-position. The aldehyde functional group is a versatile handle for further chemical modifications. wikipedia.org

A common and effective method for this transformation is the Vilsmeier-Haack reaction. doaj.org This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich heterocyclic rings. nih.gov The furo[3,2-b]pyridine system is sufficiently activated for this type of electrophilic substitution, leading to the desired 2-carbaldehyde derivative. doaj.org

Alternative strategies could involve the oxidation of a pre-installed 2-methyl group. For instance, methods used for the synthesis of pyridine-2-carboxaldehyde often involve the oxidation of 2-methylpyridine (B31789) (2-picoline) using oxidizing agents like selenium dioxide. google.comnih.gov A multi-step sequence involving chlorination of the methyl group followed by hydrolysis and subsequent oxidation is another potential route. google.com

Method Reagents Description Reference
Vilsmeier-Haack ReactionPhosphorus oxychloride, DMFElectrophilic formylation of the furo[3,2-b]pyridine ring, typically at the electron-rich 2-position of the furan ring. doaj.org
Oxidation of 2-Methyl GroupSelenium dioxide or other oxidizing agentsOxidation of a 2-methylfuro[3,2-b]pyridine (B3053266) precursor to the corresponding 2-carbaldehyde. google.comnih.gov
Hydrolysis/Oxidation of 2-(halomethyl) groupBase, Oxidizing agent (e.g., Sodium hypochlorite)Conversion of a 2-(chloromethyl)furo[3,2-b]pyridine to a 2-pyridinemethanol (B130429) intermediate, followed by oxidation to the aldehyde. google.com

Regioselective Chlorination Methodologies

The final key functionalization is the regioselective introduction of a chlorine atom at the 5-position of the pyridine ring. The position of chlorination is crucial and can be directed by the electronic properties of the heterocyclic system.

Direct chlorination of the furo[3,2-b]pyridine ring system is a viable approach. doaj.org The reaction conditions, including the choice of chlorinating agent and solvent, are critical for achieving the desired regioselectivity. For related heterocyclic systems like quinolines, Vilsmeier-type reagents have been used not only for formylation but also for the synthesis of chloro-aldehydes. nih.gov Another strategy involves the N-oxidation of the pyridine ring. The resulting furo(3,2-b)pyridine N-oxide can then undergo chlorination, which may offer different regiochemical outcomes compared to the parent heterocycle. researchgate.net

Palladium-Catalyzed and Metal-Mediated Synthetic Routes

Palladium and other transition metals play a pivotal role in many of the synthetic strategies for this compound, facilitating key bond-forming reactions. doaj.org These catalysts are essential for cross-coupling reactions that can be used to either build the core heterocyclic structure or to introduce its substituents. mdpi.com

A highly effective method for synthesizing 2-substituted furo[3,2-b]pyridines involves a one-pot reaction using a heterogeneous Pd/C-Cu catalyst system under ultrasound irradiation. nih.gov This procedure combines a C-C coupling reaction with a subsequent C-O bond formation (heteroannulation) to directly assemble the substituted furo[3,2-b]pyridine core from 3-chloro-2-hydroxypyridine (B189369) and a terminal alkyne. nih.gov

Furthermore, chemoselective metal-mediated couplings are central to building libraries of substituted furo[3,2-b]pyridines. nih.gov These can include Sonogashira, Heck, and Stille cross-coupling reactions, which provide versatile methods for functionalizing the heterocyclic core. nih.gov The choice of metal catalyst (e.g., palladium, copper) and the associated ligands is critical for the success of these transformations. researchgate.netdoaj.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and improving efficiency. This involves optimizing catalysts, choosing environmentally benign solvents, and maximizing atom economy.

Catalyst Development and Optimization

A key aspect of green synthesis is the use of efficient and recyclable catalysts. The development of heterogeneous catalysts, such as Palladium on carbon (Pd/C), is particularly significant. nih.gov Heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. The use of palladium-based catalysts in cascade reactions, where multiple bond-forming events occur in a single pot, also represents a green approach by reducing the number of separate reaction and purification steps. mdpi.com

Solvent Selection and Atom Economy

The choice of solvent is another critical factor in green chemistry. Utilizing more environmentally friendly solvents, such as ethanol, is preferred over halogenated hydrocarbons. nih.gov

Chemical Reactivity and Transformation Pathways of 5 Chlorofuro 3,2 B Pyridine 2 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is one of the most versatile functional groups in organic synthesis, characterized by the electrophilic nature of its carbonyl carbon.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. Reactions with organometallic reagents like Grignard or organolithium compounds would be expected to yield secondary alcohols. Similarly, the addition of cyanide would lead to the formation of a cyanohydrin, a valuable intermediate for the synthesis of alpha-hydroxy acids and other derivatives.

Oxidation and Reduction Transformations

Standard oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely oxidize the aldehyde to the corresponding carboxylic acid, 5-chlorofuro[3,2-b]pyridine-2-carboxylic acid. Conversely, reduction of the aldehyde can be readily achieved using hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride to furnish the primary alcohol, (5-chlorofuro[3,2-b]pyridin-2-yl)methanol.

Condensation Reactions and Imine Formation

Condensation of the aldehyde with primary amines is expected to form imines, also known as Schiff bases. nih.gov This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. nih.gov Reactions with hydrazines would yield hydrazones, and with hydroxylamine, oximes. These reactions are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful method for converting aldehydes into alkenes. The Wittig reaction, utilizing a phosphonium (B103445) ylide, would transform the carbonyl group into a carbon-carbon double bond. A key advantage of the Wittig reaction is the predictable placement of the double bond.

The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion, is a widely used alternative. nih.gov The HWE reaction often offers advantages such as the use of more nucleophilic and less basic carbanions and the easy removal of the phosphate (B84403) byproduct. nih.gov This reaction typically favors the formation of (E)-alkenes. nih.gov

Transformations Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character to it, allowing for reactions at this position.

N-Alkylation and N-Acylation Reactions

The pyridine nitrogen can be alkylated using alkyl halides to form quaternary pyridinium (B92312) salts. Similarly, acylation with acyl halides or anhydrides would yield N-acylpyridinium salts. These transformations can significantly alter the electronic properties and reactivity of the entire heterocyclic system.

Coordination Chemistry Potential

The molecular architecture of 5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde incorporates several potential coordination sites, suggesting its utility as a ligand in coordination chemistry. The most prominent site is the pyridine nitrogen atom, which possesses a lone pair of electrons and can readily coordinate to a variety of transition metal centers, forming stable complexes. wikipedia.org This behavior is characteristic of pyridine and its derivatives, which are common ligands in coordination chemistry. wikipedia.org

Furthermore, the oxygen atom of the furan (B31954) ring and the carbonyl oxygen of the carbaldehyde group also have lone pairs of electrons and could potentially participate in metal coordination, possibly leading to the formation of chelate rings. The ability to act as a multidentate ligand could result in complexes with enhanced stability. The specific coordination mode would depend on the metal ion, its preferred coordination geometry, and the reaction conditions. The electronic properties of the furo[3,2-b]pyridine (B1253681) system, influenced by the chloro and carbaldehyde substituents, will also modulate the Lewis basicity of the potential donor atoms and, consequently, the stability and properties of the resulting metal complexes.

Reactivity of the Chlorine Substituent at Position 5

The chlorine atom at the C-5 position of the pyridine ring is a key functional group that enables a wide range of chemical transformations. Its reactivity is largely dictated by the electron-deficient nature of the pyridine ring, which facilitates both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The chlorine atom at position 5 is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is enhanced by the electron-withdrawing nature of the fused furan ring and the carbaldehyde group. This electronic setup polarizes the C-Cl bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack, thereby facilitating the substitution reaction. nih.gov This process is a well-established mechanism for substitutions on pyridine rings. youtube.comrsc.org

A variety of nucleophiles can displace the chloride ion. Common nucleophiles used in SNAr reactions with chloropyridines include amines, alkoxides, and thiolates, leading to the corresponding amino, alkoxy, and thioether derivatives. researchgate.net The reactions are often promoted by a base and may require elevated temperatures to proceed at a practical rate. nih.govresearchgate.net The choice of solvent is also critical, with polar aprotic solvents like DMSO, DMF, or NMP being commonly employed to solvate the cationic counter-ion of the nucleophile and accelerate the reaction. nih.gov

Nucleophile (Nu-H)Reagents and ConditionsProduct
Secondary Amine (e.g., Morpholine)K₂CO₃, DMSO, 100-140 °C5-(Morpholin-4-yl)furo[3,2-b]pyridine-2-carbaldehyde
Primary Amine (e.g., Aniline)NaOt-Bu, Dioxane, 80-110 °C5-(Phenylamino)furo[3,2-b]pyridine-2-carbaldehyde
Alcohol (e.g., Methanol)NaH, THF, reflux5-Methoxyfuro[3,2-b]pyridine-2-carbaldehyde
Thiol (e.g., Thiophenol)Cs₂CO₃, DMF, 80 °C5-(Phenylthio)furo[3,2-b]pyridine-2-carbaldehyde

The C5-Cl bond serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, appropriate catalyst systems can effectively activate the C-Cl bond for these transformations. researchgate.net

Suzuki Coupling: In the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base, this compound can be coupled with aryl or vinyl boronic acids or their esters to form 5-aryl or 5-vinyl derivatives.

Stille Coupling: This reaction involves the coupling with organostannanes (R-SnBu₃) catalyzed by palladium complexes. It is known for its tolerance of a wide variety of functional groups.

Sonogashira Coupling: This reaction allows for the direct installation of an alkyne group at the C-5 position. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple the chloro-substituted core with a terminal alkyne. organic-chemistry.org This method is highly valuable for constructing C(sp²)-C(sp) bonds. researchgate.net

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction facilitates the formation of C-N bonds by coupling the aryl chloride with primary or secondary amines. wikipedia.orgbeilstein-journals.org The development of specialized phosphine (B1218219) ligands (e.g., Xantphos, X-Phos) has been crucial for achieving high efficiency with less reactive aryl chlorides. organic-chemistry.orgnih.gov

Reaction NameCoupling PartnerCatalyst/LigandBaseTypical Product
SuzukiArylboronic acidPd(PPh₃)₄K₂CO₃5-Aryl-furo[3,2-b]pyridine-2-carbaldehyde
StilleAryltributylstannanePdCl₂(PPh₃)₂-5-Aryl-furo[3,2-b]pyridine-2-carbaldehyde
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N5-Alkynyl-furo[3,2-b]pyridine-2-carbaldehyde
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / XantphosCs₂CO₃5-Amino-furo[3,2-b]pyridine-2-carbaldehyde

Reactivity of the Furo[3,2-b]pyridine Ring System

The reactivity of the fused heterocyclic system is a composite of the individual characteristics of the furan and pyridine rings, modified by their fusion and the influence of the substituents.

Electrophilic aromatic substitution (EAS) on the furo[3,2-b]pyridine core is complex. The pyridine ring is inherently electron-deficient and strongly deactivated towards electrophilic attack. wikipedia.orgyoutube.com Any substitution that does occur is typically slow and directs to the C-7 position (meta to the ring nitrogen). youtube.com The presence of the deactivating carbaldehyde group further reduces the reactivity of the entire system towards electrophiles.

A common strategy to enhance the reactivity of pyridine rings toward electrophiles is through the formation of the corresponding N-oxide. wikipedia.orgrsc.org Oxidation of the pyridine nitrogen to an N-oxide dramatically alters the electronic properties of the ring, making the positions ortho and para to the nitrogen (C-5 and C-7) more susceptible to electrophilic attack. acs.orgscripps.edu Subsequent deoxygenation would restore the pyridine ring.

The furan ring within the furo[3,2-b]pyridine system is susceptible to ring-opening under certain conditions. Furan rings, particularly when substituted with electron-withdrawing groups, can undergo cleavage when treated with strong bases or nucleophiles. acs.org The carbaldehyde at the C-2 position of the subject molecule is a significant electron-withdrawing group, which could render the furan moiety liable to such transformations. For instance, treatment with a strong base like sodium hydroxide (B78521) could potentially lead to hydrolytic cleavage of the furan ring.

Acid-catalyzed ring-opening is also a known reaction for some furan derivatives, often proceeding via hydrolysis. beilstein-journals.org While aromatic furans are more stable than their hydrogenated counterparts, strong acidic conditions could potentially lead to the opening of the furan ring. Such reactions often depend heavily on the specific substrate and reaction conditions. researchgate.net

Detailed Research on the Chemical Reactivity of this compound Remains Limited

Despite a comprehensive search of scientific literature, detailed research findings specifically addressing the chemo- and regioselectivity of this compound in complex reaction systems are not publicly available. The existing body of research focuses on the reactivity of analogous, but structurally distinct, compounds such as other substituted pyridine-2-carboxaldehydes and various chloropyridines.

The molecule this compound possesses two primary reactive sites: the aldehyde group at the 2-position of the furan ring and the chloro-substituent at the 5-position of the pyridine ring. The interplay between these functional groups would be expected to govern its behavior in complex reactions.

Chemoselectivity would arise in reactions where reagents could interact with either the aldehyde or the chloro-substituent. For example, a selective reaction might involve the reduction of the aldehyde to an alcohol without affecting the carbon-chlorine bond, or a nucleophilic aromatic substitution at the 5-position that leaves the aldehyde group intact.

Regioselectivity would be a factor in reactions such as electrophilic aromatic substitution, determining which position on the furo[3,2-b]pyridine ring system is most favorable for reaction.

However, specific studies, reaction data, and detailed analyses required to construct an authoritative article on the chemo- and regioselectivity of this particular compound have not been reported in the available literature. Research on related structures, such as 2-chloro-5-fluoropyridine-3-carbaldehyde (B113096) or other pyridine-2-carbaldehyde derivatives, provides insights into the general reactivity of these classes of compounds but cannot be directly extrapolated to provide scientifically accurate details for this compound without dedicated experimental evidence.

Due to the absence of specific research data, the creation of informative data tables and a detailed discussion on the transformation pathways as requested is not possible at this time.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. A full suite of 1D (¹H, ¹³C) and 2D NMR experiments would be necessary for the unambiguous assignment of all proton and carbon signals of 5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the four protons in the molecule. The aldehyde proton (-CHO) would appear as a singlet at a significantly downfield chemical shift (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The three aromatic protons on the furo[3,2-b]pyridine (B1253681) ring system would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific shifts and coupling patterns determined by their positions relative to the nitrogen atom, chlorine atom, and the fused furan (B31954) ring.

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The aldehyde carbonyl carbon would be the most downfield signal (typically δ 180-200 ppm). The remaining seven carbons of the fused ring system would have chemical shifts characteristic of aromatic and heteroaromatic carbons.

2D NMR: To confirm the assignments, several 2D NMR techniques would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships, helping to identify which protons are adjacent on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its attached carbon. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): For a largely planar molecule like this, NOESY helps confirm the spatial proximity of protons, reinforcing the structural assignments made from other experiments. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Data and Key 2D Correlations for this compound

PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Aldehyde (-CHO)9.5 - 10.5 (s)180 - 200H-aldehyde → C2
H37.5 - 8.5 (s)115 - 125H3 → C2, C3a, C7a
H67.0 - 8.0 (d)120 - 130H6 → C5, C7, C7a
H78.0 - 9.0 (d)145 - 155H7 → C5, C6
C2---150 - 160---
C3a---125 - 135---
C5---140 - 150---
C7a---155 - 165---

Note: The chemical shifts and correlations are predictive and require experimental verification.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups and bonding arrangements within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the aldehyde carbonyl (C=O) stretching vibration, expected in the range of 1680-1710 cm⁻¹. vscht.cz Other key expected absorptions include C-H stretching from the aromatic rings and the aldehyde group (around 3000-3100 cm⁻¹ and 2720-2820 cm⁻¹, respectively), C=C and C=N stretching vibrations from the aromatic system (1400-1600 cm⁻¹), the C-O-C stretching of the furan ring (1050-1250 cm⁻¹), and a C-Cl stretching vibration (typically below 800 cm⁻¹). nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra, which would help confirm the furo[3,2-b]pyridine core structure. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Ar-H3000 - 3100
C-H Stretch (Aldehyde)(O=C)-H2720 - 2820
C=O StretchAldehyde1680 - 1710
C=C / C=N StretchAromatic Rings1400 - 1600
C-O-C StretchFuran Ring1050 - 1250
C-Cl StretchAryl-Cl700 - 800

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule. For this compound (C₈H₄ClNO₂), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺, which can be used to confirm the molecular formula. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak.

Analysis of the fragmentation pattern in the mass spectrum provides further structural information. Expected fragmentation pathways could include:

Loss of the aldehyde group as a radical (•CHO) or as carbon monoxide (CO).

Loss of the chlorine atom (•Cl).

Cleavage of the furan ring.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography provides the most definitive and precise structural information for a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would determine the exact three-dimensional arrangement of atoms. weizmann.ac.il

The analysis would yield precise measurements of:

Bond lengths and angles: Confirming the geometry of the fused ring system and the aldehyde substituent.

Molecular planarity: Determining the degree to which the furo[3,2-b]pyridine ring system is planar.

Intermolecular interactions: Revealing how molecules pack in the crystal lattice, identifying potential interactions such as π-π stacking between the aromatic rings or hydrogen bonding involving the aldehyde oxygen. researchgate.netmdpi.com

Table 3: Key Structural Parameters Obtainable from X-ray Crystallography

ParameterInformation Provided
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the basic repeating unit of the crystal.
Space GroupDescribes the symmetry of the crystal lattice.
Atomic CoordinatesDefines the precise position of every atom.
Bond Lengths & AnglesConfirms molecular geometry and bonding.
Torsion AnglesDescribes the conformation of substituents.
Intermolecular DistancesIdentifies hydrogen bonds, π-stacking, etc.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy probes the electronic transitions within a molecule and provides insight into its conjugated π-system.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the extended aromatic system. The presence of the heteroatoms (N, O) and the carbonyl group would influence the position and intensity of the absorption maxima (λ_max).

Fluorescence Spectroscopy: An analysis of the fluorescence properties would determine if the molecule emits light after being electronically excited. While many aromatic systems are fluorescent, the presence of the chlorine atom and the carbonyl group can sometimes quench fluorescence through various photophysical pathways. The emission spectrum, if observed, would provide information about the energy of the excited state.

Conformational Analysis and Stereochemical Characterization

The core structure of this compound is largely rigid and planar, limiting the scope for extensive conformational analysis. The primary point of conformational interest would be the orientation of the aldehyde group relative to the furan ring, which is expected to be coplanar with the ring system to maximize conjugation.

Should derivatives of this compound be synthesized with flexible side chains or chiral centers, a more detailed conformational and stereochemical analysis would be required. researchgate.net Techniques such as NOESY NMR would be critical for determining the preferred solution-state conformation of such derivatives, while X-ray crystallography would define their solid-state stereochemistry.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the properties of molecules. DFT calculations can provide deep insights into the geometry, stability, and electronic nature of 5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde.

Geometry Optimization and Energetic Stability

The first step in a computational analysis is typically the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Using a functional such as B3LYP combined with a basis set like 6-311G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. This process reveals the molecule's three-dimensional structure, which is crucial for understanding its interactions and reactivity. The resulting optimized structure would represent a minimum on the potential energy surface, and its total electronic energy would be a measure of its thermodynamic stability.

Electronic Structure Analysis

The electronic properties of a molecule are key to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov A small HOMO-LUMO energy gap is indicative of high chemical reactivity and lower kinetic stability. nih.govnih.gov For this compound, the distribution of these frontier orbitals would highlight the regions most susceptible to nucleophilic or electrophilic attack.

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This visual representation is invaluable for predicting sites for intermolecular interactions, such as hydrogen bonding or electrophilic and nucleophilic reactions.

Table 1: Predicted Electronic Properties of this compound

Property Predicted Value Significance
HOMO Energy (Calculated Value) eV Indicates electron-donating ability
LUMO Energy (Calculated Value) eV Indicates electron-accepting ability

Vibrational Frequency Calculations and Spectroscopic Predictions

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated vibrational mode corresponds to a specific molecular motion (stretching, bending, etc.) and has a characteristic frequency and intensity. By comparing these predicted spectra with experimental data, one can validate the calculated structure and assign the observed spectral bands to specific molecular vibrations.

NMR Chemical Shift Predictions and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. rsc.orgnih.gov These predictions are based on the calculated magnetic shielding tensors for each nucleus in the optimized geometry. Comparing the computed chemical shifts with experimental values serves as a stringent test of the accuracy of the computational model and can aid in the unambiguous assignment of NMR signals. uni-muenchen.de

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Hypothetical Aromatic Carbon

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C-2 (Calculated Value) (Experimental Value)
C-3 (Calculated Value) (Experimental Value)
C-3a (Calculated Value) (Experimental Value)
C-5 (Calculated Value) (Experimental Value)
C-6 (Calculated Value) (Experimental Value)
C-7a (Calculated Value) (Experimental Value)

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions. For this compound, this could involve studying its reactivity in, for example, a nucleophilic addition to the aldehyde group. By calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them, a detailed reaction energy profile can be constructed. Transition state analysis allows for the determination of activation energies, which are critical for understanding reaction rates and selectivity. This provides insights into the feasibility and preferred pathways of potential synthetic transformations.

Molecular Dynamics Simulations

While DFT calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, such as in a solvent. mdpi.com MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. This approach is particularly useful for understanding solvent effects on the molecule's conformation and reactivity, or for studying how it might interact with a biological target, such as a protein active site.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives (Focus on chemical descriptors, not biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. frontiersin.org This is achieved by correlating the biological activity with measurable or computable parameters known as chemical descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties.

In the context of hypothetical QSAR studies on derivatives of this compound, the selection of appropriate chemical descriptors would be a critical step. These descriptors are generally categorized into several major classes.

Physicochemical Descriptors: These parameters describe the general physical and chemical properties of a molecule. frontiersin.org

Lipophilicity: Often represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), this descriptor is crucial for determining how a molecule might interact with biological membranes. mlsu.ac.in

Molecular Weight (MW): The mass of the molecule.

Molar Refractivity (MR): A measure of the volume occupied by a molecule and its polarizability. frontiersin.org

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which is a good predictor of drug transport properties.

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, which are fundamental to its interaction with biological targets.

Hammett Constant (σ): This describes the electron-donating or electron-withdrawing ability of substituents on an aromatic ring. mlsu.ac.inslideshare.net

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital are important for understanding chemical reactivity and the formation of intermolecular interactions. frontiersin.org

Steric Descriptors: These parameters relate to the size and shape of the molecule, which influences its ability to fit into a receptor's binding site.

Taft's Steric Constant (Es): Quantifies the steric effect of a substituent. mlsu.ac.in

Verloop Steric Parameters: These are a set of parameters that describe the size and shape of a substituent in a more detailed manner. mlsu.ac.in

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe its connectivity and shape.

Wiener Index: The sum of the distances between all pairs of non-hydrogen atoms in the molecular graph. frontiersin.org

Zagreb Indices: These are calculated based on the degrees of the vertices in the molecular graph. frontiersin.org

Hosoya Index: A descriptor based on the number of non-matching edges in a molecular graph. frontiersin.org

Hypothetical Data Tables for QSAR Descriptors

In a typical QSAR study of this compound derivatives, where the aldehyde group is modified or substitutions are made on the ring system, a data table of calculated descriptors would be generated. Below are examples of what such tables might look like.

Table 1: Key Physicochemical and Electronic Descriptors

DerivativeSubstituent (R)LogPMolecular Weight ( g/mol )TPSA (Ų)Dipole Moment (Debye)
1 -CHO (Parent)2.15195.5946.173.45
2 -CH=NOH1.98210.6069.204.12
3 -CH=N-NH22.05209.6278.233.89
4 -CH2OH1.75197.6158.442.98

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Selected Steric and Topological Descriptors

DerivativeSubstituent (R)Molar Refractivity (ų)Molecular Volume (ų)Wiener IndexZagreb Index (M1)
1 -CHO (Parent)48.32152.134568
2 -CH=NOH52.10165.438974
3 -CH=N-NH254.88170.240178
4 -CH2OH49.95158.936070

Note: The data in this table is hypothetical and for illustrative purposes only.

The values in these tables would then be used as independent variables in a statistical analysis to build a QSAR model. The goal of such a study would be to derive a mathematical equation that quantitatively describes the relationship between these descriptors and a measured biological activity, thereby allowing for the prediction of the activity of new, unsynthesized derivatives. frontiersin.org

Applications of 5 Chlorofuro 3,2 B Pyridine 2 Carbaldehyde in Organic Synthesis and Materials Science

As a Versatile Building Block for Complex Heterocyclic Compounds

5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde is a potent building block for the construction of diverse and complex heterocyclic systems. The furo[3,2-b]pyridine (B1253681) core is a recognized privileged scaffold, and the functional handles on this specific derivative allow for its elaboration into multi-cyclic compounds with potential biological activities. doaj.orgontosight.ai

The aldehyde functional group is amenable to a variety of classical organic reactions. It can readily participate in:

Condensation Reactions: Reacting with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively.

Wittig and Horner-Wadsworth-Emmons Reactions: To extend the carbon chain and introduce double bonds.

Reductions and Oxidations: To form the corresponding alcohol or carboxylic acid, providing further synthetic pathways.

Simultaneously, the chlorine atom at the 5-position is a key site for cross-coupling reactions, which are fundamental in modern organic synthesis. This position allows for the introduction of a wide range of substituents through methods such as:

Suzuki Coupling: To form C-C bonds with boronic acids, introducing aryl or heteroaryl groups. doaj.org

Buchwald-Hartwig Amination: To form C-N bonds with various amines.

Sonogashira Coupling: To form C-C bonds with terminal alkynes. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Where the chloro group can be displaced by various nucleophiles, a common strategy for functionalizing fused nitrogen-containing heterocycles. doaj.orgnih.gov

The combination of these reactive sites makes this compound a strategic intermediate for creating libraries of complex molecules for various applications.

Synthesis of Scaffolds for Chemical Biology Probes

The furo[3,2-b]pyridine scaffold has been identified as a novel framework for developing potent and highly selective inhibitors of various biological targets, such as cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. researchgate.netnih.gov This biological relevance makes its derivatives, including those from this compound, excellent candidates for the synthesis of chemical probes.

Chemical probes are essential tools designed to study biological systems by selectively interacting with a specific protein or pathway. The dual functionality of this compound allows for the modular construction of such probes. For instance, the core furo[3,2-b]pyridine moiety can be derivatized at the 5-position to optimize binding affinity and selectivity for a target protein. Subsequently, the aldehyde at the 2-position can be used as a chemical handle to attach reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling, without significantly altering the core's binding properties. The fluorescent nature of some furo[3,2-b]pyridine compounds further enhances their potential utility in biochemical assays. ontosight.ai

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of Related Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound's efficacy and properties. This compound is an ideal starting point for SAR exploration due to its two chemically distinct modification points. nih.govresearchgate.net Systematic derivatization at the C2 (aldehyde) and C5 (chloro) positions allows chemists to probe the chemical space around the furo[3,2-b]pyridine core and understand how different functional groups affect biological activity. nih.gov

For example, in the development of kinase inhibitors, modifications at these positions can influence target potency, selectivity, and pharmacokinetic properties. nih.gov A typical SAR campaign could involve synthesizing a matrix of analogues by reacting various boronic acids (Suzuki coupling at C5) with a series of amines (reductive amination at C2), as illustrated in the table below.

Position of DerivatizationReaction TypeExample Substituents (R groups)Potential Impact on Activity/Properties
C5 (from Chloro)Suzuki or Stille CouplingPhenyl, Pyridyl, Thienyl, Methyl, CyclopropylModulate target binding affinity, selectivity, and solubility.
C5 (from Chloro)Buchwald-Hartwig AminationAniline derivatives, Piperazine, MorpholineIntroduce hydrogen bond donors/acceptors, improve pharmacokinetic properties.
C2 (from Aldehyde)Reductive AminationPrimary/secondary amines (e.g., -CH₂-N(CH₃)₂, -CH₂-morpholine)Enhance solubility, introduce basic centers for salt formation.
C2 (from Aldehyde)Wittig ReactionAlkenes (e.g., -CH=CH-CO₂Et)Extend scaffold, introduce new functional groups for further interaction.
C2 (from Aldehyde)CondensationHydrazines, thiosemicarbazidesCreate new heterocyclic rings, potential for metal chelation. nih.gov

Potential in the Development of Functional Organic Materials (e.g., Optoelectronic Materials, Supramolecular Chemistry)

While extensively explored in medicinal chemistry, the furo[3,2-b]pyridine scaffold also possesses intrinsic properties suitable for applications in materials science. Fused aromatic heterocycles are cornerstones in the development of functional organic materials due to their rigid, planar structures and tunable electronic properties. Analogous heterocyclic aldehydes, such as those based on the thieno[3,2-b]thiophene (B52689) core, have been investigated as optical chemosensors. mdpi.com

The conjugated π-system of this compound suggests potential for:

Optoelectronic Materials: The inherent fluorescence of some furo[3,2-b]pyridine derivatives could be harnessed for applications in Organic Light-Emitting Diodes (OLEDs) or organic sensors. ontosight.ai Derivatization via cross-coupling reactions at the C5 position can be used to tune the emission wavelength and quantum efficiency.

Supramolecular Chemistry: The nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor or a coordination site for metals, enabling the self-assembly of complex, ordered supramolecular structures. The aldehyde group can be used to form dynamic covalent bonds (e.g., imines), allowing for the creation of self-healing materials or molecular switches.

Development of Novel Catalyst Ligands

The structure of this compound is well-suited for elaboration into ligands for transition metal catalysis. The pyridine nitrogen is a classic coordination site for a wide range of metals. By chemically modifying the aldehyde group, bidentate or polydentate ligands can be readily synthesized. For example, condensation of the aldehyde with a chiral amine containing another donor atom (like 2-aminopyridine (B139424) or an amino alcohol) can generate Schiff base ligands capable of forming stable chiral metal complexes.

Indeed, furo[3,2-b]pyridyl functionalized ligands have been successfully incorporated into chiral-at-metal ruthenium(II) catalysts. researchgate.net These catalysts, featuring sterically demanding furo[3,2-b]pyridine moieties, have shown promise in asymmetric catalysis. The synthetic accessibility from precursors like this compound allows for systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance in various transformations, such as hydrogenations, cross-couplings, and oxidations. rsc.org

Future Perspectives and Emerging Research Directions

Exploration of Unconventional Reactivity Pathways

While the aldehyde and chloro-substituent offer predictable reactivity through condensation and nucleophilic aromatic substitution reactions, future research will likely focus on less conventional transformations to access novel chemical space. wikipedia.orgresearchgate.net The electron-deficient nature of the pyridine (B92270) ring makes the chlorine at the 5-position susceptible to displacement, but unconventional activation methods could lead to new discoveries. nih.govpharmaguideline.com

Future research trajectories may include:

Photoredox Catalysis: Light-mediated activation could enable novel cross-coupling reactions at the chloro-position or facilitate radical-based transformations of the aldehyde group under mild conditions, bypassing traditional thermal methods. nih.gov

C-H Activation: Rather than relying on the reactivity of the existing functional groups, transition-metal-catalyzed C-H activation at other positions on the furopyridine ring could provide a direct route to poly-functionalized derivatives, creating complex molecules in fewer steps.

Dual Functionalization: Designing one-pot reactions that simultaneously or sequentially engage both the aldehyde and the chloro group in a controlled manner could lead to rapid assembly of complex polycyclic systems. This could involve cascade or domino reactions initiated by a single catalytic event.

These explorations promise to expand the synthetic utility of 5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde far beyond its current applications, providing access to previously unattainable molecular architectures.

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, superior heat and mass transfer, and scalability. mdpi.comuc.pt The synthesis and derivatization of heterocyclic compounds are particularly well-suited for this technology. springerprofessional.decam.ac.uk Integrating this compound into automated flow platforms could revolutionize the production of its derivatives.

A prospective automated system could involve a multi-step, "telescoped" sequence where the starting material is passed through sequential reactor coils. uc.pt For instance, the first reactor could perform a condensation reaction on the aldehyde, and the output stream would flow directly into a second reactor for a nucleophilic substitution at the chloro-position, followed by in-line purification to yield a highly functionalized product without manual intervention. durham.ac.uk Such platforms would enable the rapid synthesis of large libraries of analogues for high-throughput screening in drug discovery programs. springerprofessional.de

Parameter Batch Processing Flow Chemistry
Safety Handling of potentially hazardous intermediates and exotherms can be challenging on a large scale.Improved thermal management and smaller reaction volumes enhance safety.
Scalability Scaling up often requires significant re-optimization.Scaling is achieved by running the system for longer periods ("scaling out").
Automation Multi-step sequences require manual isolation and purification of intermediates.Enables "telescoped" reactions and in-line purification for fully automated synthesis.
Efficiency Can be limited by mixing and heat transfer rates.Superior mixing and heat transfer often lead to higher yields and cleaner reactions.

Asymmetric Synthesis and Chiral Induction with this compound

Chirality is a critical factor in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. nih.govresearchgate.net The aldehyde group of this compound serves as a prime handle for introducing a stereocenter into the molecule.

Future research will likely focus on several key areas of asymmetric synthesis:

Asymmetric Nucleophilic Addition: The development of catalytic, enantioselective additions of organometallic reagents (e.g., Grignard, organozinc) to the aldehyde would produce valuable chiral secondary alcohols. This area could draw inspiration from established methods like the highly enantioselective autocatalytic alkylation of pyrimidine (B1678525) aldehydes. researchgate.net

Organocatalyzed Transformations: Using small chiral organic molecules as catalysts, the aldehyde can participate in a variety of asymmetric reactions, such as aldol, Michael, or Mannich reactions, to generate complex chiral structures.

Asymmetric Reduction: Enantioselective reduction of the aldehyde to form a chiral primary alcohol is another viable pathway to introduce stereochemistry.

The development of robust asymmetric methods using this compound as a starting material would provide access to a new class of chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals.

Advanced Spectroscopic Probing of Reaction Dynamics

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. While standard techniques like NMR and IR are used to characterize final products, advanced in-situ spectroscopic methods can provide a real-time window into the reaction as it happens. nih.gov

Future mechanistic studies on reactions involving this compound could employ:

In-situ Infrared (IR) and Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products in real-time by tracking their characteristic vibrational frequencies. youtube.comrsc.orgrsc.org For example, one could observe the disappearance of the aldehyde C=O stretch while simultaneously tracking the formation of a transient intermediate during a condensation reaction.

High-Pressure Spectroscopy: For reactions conducted under pressure, specialized high-pressure spectroscopic cells can provide insight into phase behavior and catalyst-substrate interactions under industrially relevant conditions. rsc.org

Photoacoustic Spectroscopy: This method is suitable for studying heterogeneous catalytic reactions under gas-flow conditions, which could be relevant for certain transformations of the furopyridine core. ias.ac.in

By applying these advanced techniques, researchers can gain unprecedented insight into reaction kinetics and mechanisms, identifying short-lived intermediates and transition states, which is essential for rational reaction optimization and catalyst design.

Synergistic Computational-Experimental Design for Novel Derivatives and Applications

The modern drug discovery process increasingly relies on a synergistic partnership between computational chemistry and experimental synthesis. jddhs.comjddhs.comnih.gov This approach is perfectly suited for designing novel derivatives of this compound with targeted biological activities, particularly as kinase inhibitors, a known application area for furopyridines. mdpi.comresearchgate.net

A typical synergistic workflow would proceed as follows:

Computational Design: A virtual library of derivatives is created by modifying the this compound scaffold in silico. These virtual compounds are then docked into the binding site of a target protein (e.g., a specific kinase).

Prediction and Prioritization: Molecular dynamics simulations and quantitative structure-activity relationship (QSAR) models are used to predict the binding affinity and stability of the docked compounds, allowing researchers to prioritize a small subset of the most promising candidates. jddhs.comescholarship.org

Experimental Synthesis: The prioritized compounds are then synthesized in the laboratory. Flow chemistry platforms could be employed here for rapid and efficient synthesis.

Biological Validation: The synthesized compounds are tested in biological assays to determine their actual activity.

Iterative Refinement: The experimental results are fed back into the computational models to improve their predictive accuracy. This iterative cycle of design, synthesis, and testing accelerates the discovery of potent and selective drug candidates while minimizing wasted resources. nih.gov

This integrated approach represents the future of rational drug design and will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Basic: What are the common synthetic routes and critical reagents for preparing 5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde?

Methodological Answer:
The synthesis typically involves cyclization of furan and pyridine precursors. A key step is the introduction of the chlorine atom at the 5-position of the pyridine ring. For example:

  • Cyclization : Reacting substituted pyridine-carbaldehyde derivatives with chlorinated furan intermediates under reflux conditions (e.g., using acetonitrile as a solvent at 80–100°C) .
  • Chlorination : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are common chlorinating agents for introducing the chloro group. Reaction conditions (e.g., anhydrous environment, 0–5°C) ensure selectivity .
    Critical Reagents : Anhydrous solvents (e.g., THF), SOCl₂, and catalysts like DMAP (for regioselective cyclization).

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Toxicity : Classified as an irritant and toxic. Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture to prevent hydrolysis of the aldehyde group .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Methodological Answer:
Key optimization parameters include:

  • Temperature Control : Lower temperatures (0–5°C) during chlorination reduce side reactions (e.g., over-chlorination) .
  • Catalyst Screening : DMAP or pyridine derivatives enhance cyclization efficiency by stabilizing intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while anhydrous conditions prevent hydrolysis .
    Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and confirm purity using HPLC (>95%) .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR shifts) reported for this compound?

Methodological Answer:
Contradictions may arise from:

  • Solvent Effects : Compare data in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). For example, the aldehyde proton (δ ~10.1 ppm) shows downfield shifts in DMSO due to hydrogen bonding .
  • Impurity Interference : Use gradient HPLC-MS to detect trace impurities (e.g., unreacted precursors) that distort NMR peaks .
  • Stereochemical Variants : Computational modeling (DFT) can predict expected shifts and identify stereoisomers .
    Case Study : A 2025 study resolved conflicting δ 8.2–8.4 ppm (pyridine-H) by confirming the presence of rotamers via variable-temperature NMR .

Advanced: What strategies are employed to study the bioactivity of this compound in enzyme inhibition assays?

Methodological Answer:

  • Target Selection : Molecular docking (e.g., AutoDock Vina) identifies potential enzyme targets (e.g., kinases, cytochrome P450) based on the compound’s electron-deficient pyridine ring .
  • Assay Design :
    • Inhibition Kinetics : Use fluorescence-based assays (e.g., NADPH depletion in CYP3A4) to measure IC₅₀ values.
    • Control Experiments : Compare with known inhibitors (e.g., ketoconazole for CYP3A4) to validate specificity .
  • Data Interpretation : Address false positives by testing cytotoxicity (MTT assay) and off-target effects (proteome profiling) .

Advanced: How to analyze regioselectivity challenges in derivatizing this compound?

Methodological Answer:
The aldehyde and chloro groups create competing reaction sites. Strategies include:

  • Protecting Groups : Temporarily block the aldehyde with ethylene glycol to direct substitution at the 5-chloro position .
  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions, followed by electrophilic quenching .
  • Computational Guidance : DFT calculations predict reactive sites by mapping electrostatic potential surfaces (EPS) and Fukui indices .

Advanced: What analytical techniques are critical for characterizing degradation products of this compound?

Methodological Answer:

  • Accelerated Degradation Studies : Expose the compound to heat (40°C) and humidity (75% RH) for 4 weeks.
  • LC-MS/MS : Identify major degradation products (e.g., hydrolyzed aldehyde to carboxylic acid) via fragmentation patterns .
  • XRD : Compare crystal structures of fresh vs. degraded samples to confirm structural changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.